3-Nitrobenzenesulfonamide
Description
Historical Context of Nitrobenzenesulfonamide Research
The story of nitrobenzenesulfonamides is intrinsically linked to the groundbreaking discovery of sulfonamide drugs. In the early 1930s, at the Bayer laboratories in Germany, a team led by physician and researcher Gerhard Domagk was investigating coal-tar dyes for potential antibacterial properties. wikipedia.org In 1932, their search yielded a red azo dye, synthesized by chemists Josef Klarer and Fritz Mietzsch, which showed remarkable efficacy in stopping streptococcal infections in mice. wikipedia.orgebsco.comwikipedia.org This compound was named Prontosil. wikipedia.orghuvepharma.com
Domagk's discovery was a watershed moment, leading to the first-ever broadly effective systemic antibacterial agents and marking the beginning of the antibiotic revolution. wikipedia.orgwikipedia.org For his work, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. ebsco.comnih.gov A pivotal breakthrough occurred in 1935 when a French research team at the Pasteur Institute discovered that Prontosil was a prodrug. wikipedia.orgwikipedia.org In the body, it is metabolized into a simpler, colorless, and active compound: sulfanilamide (B372717) (p-aminobenzenesulfonamide). wikipedia.org
This revelation that the simpler sulfanilamide molecule was the active agent unleashed a "sulfa craze." wikipedia.orghuvepharma.com Since sulfanilamide had been first synthesized in 1906 and its patent had expired, hundreds of manufacturers began producing various forms of sulfa drugs. wikipedia.org This spurred extensive research into creating numerous derivatives of the benzenesulfonamide (B165840) scaffold, leading to compounds with varied properties. The introduction of substituents, such as the nitro group (NO₂), onto the benzene (B151609) ring of the sulfonamide core became a key area of chemical exploration to modify the molecule's electronic properties and reactivity, paving the way for compounds like 3-Nitrobenzenesulfonamide. ajchem-b.com
Significance of the Sulfonamide Moiety in Contemporary Chemistry
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry and organic synthesis. nih.gov Initially celebrated for its role in the first wave of antimicrobial drugs, its importance has expanded dramatically. huvepharma.comajchem-b.com The sulfonamide moiety is now recognized as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets. ekb.eg
In Medicinal Chemistry: The sulfonamide group is present in a vast array of therapeutic agents, demonstrating a wide spectrum of biological activities. ekb.egresearchgate.net Its applications include:
Antimicrobial Agents: Beyond the initial sulfa drugs, sulfonamides are used to treat bacterial and fungal infections. nih.govekb.eg
Anticancer Agents: Many sulfonamide derivatives are investigated for their anticancer properties, including the ability to inhibit enzymes like carbonic anhydrase, which are implicated in some cancers. ajchem-b.comresearchgate.netresearchgate.net
Anti-inflammatory Drugs: Certain sulfonamides exhibit significant anti-inflammatory activity. researchgate.net
Diuretics: This class of drugs often incorporates the sulfonamide structure to treat hypertension and fluid retention. nih.govresearchgate.net
Antiviral and Antimalarial Agents: The versatility of the sulfonamide scaffold has led to its incorporation in drugs targeting viral and malarial pathogens. ekb.eg
The physical-chemical properties of the sulfonamide group—its strong electron-withdrawing nature, stability, and ability to form hydrogen bonds—make it an ideal pharmacophore for interacting with biological receptors and enzymes. nih.govekb.eg
In Organic Synthesis: Beyond its medicinal applications, the sulfonamide group is a valuable tool in organic synthesis. researchgate.net It can function as:
A Protecting Group: The sulfonamide group, particularly nitro-substituted variants like 2- and 4-nitrobenzenesulfonamides, is used to protect primary and secondary amines during complex syntheses. These "nosyl" groups can be cleaved under mild conditions. sci-hub.se
An Activating Group: It can activate a neighboring N-H bond, facilitating reactions such as the Fukuyama and Fukuyama-Mitsunobu alkylations for the synthesis of secondary amines. sci-hub.setcichemicals.com
A Leaving Group: Under specific conditions, the sulfonamide moiety can act as a leaving group. researchgate.net
A Synthetic Intermediate: The sulfonamide itself serves as a versatile handle for constructing more complex molecules and heterocyclic scaffolds. researchgate.netsci-hub.se
Overview of Research Trajectories for this compound and its Analogues
Research involving this compound and its isomers (2- and 4-nitrobenzenesulfonamide) primarily focuses on their utility as intermediates and reagents in synthetic organic chemistry. sigmaaldrich.comchemicalbook.com The presence of the electron-withdrawing nitro group significantly influences the acidity of the N-H protons and the reactivity of the aromatic ring, making these compounds particularly useful. tcichemicals.com
A major area of research has been the use of nitrobenzenesulfonamides in the Fukuyama reaction . In 1995, Fukuyama reported that 2- and 4-nitrobenzenesulfonamides are excellent precursors for the selective monoalkylation of primary amines. sci-hub.se This procedure, often called the "Ns-strategy," involves the reaction of a primary amine with a nitrobenzenesulfonyl chloride (like 2-Nos-Cl or 4-Nos-Cl) to form a stable sulfonamide. sci-hub.setcichemicals.com This intermediate can then be easily alkylated and subsequently deprotected under mild conditions to yield a secondary amine. tcichemicals.com This method has become a staple in organic synthesis, including on solid-phase supports for creating libraries of compounds. sci-hub.se
Furthermore, research has shown that nitrobenzenesulfonamides are valuable building blocks for synthesizing diverse heterocyclic compounds. sci-hub.se For instance, they have been used as key intermediates in the synthesis of:
Indazole-N-oxides sci-hub.se
Tetrahydropyrazines and piperazines sci-hub.se
Benzotriazolodiazepinones sci-hub.se
1,2,4-Benzothiadiazin-3-one 1,1-dioxides sci-hub.se
The compound this compound itself is primarily used as a reagent or building block in chemical synthesis. sigmaaldrich.comcymitquimica.com Its derivatives have been explored for various applications. For example, a series of new 4-chloro-3-nitrobenzene sulfonamide derivatives were synthesized and showed moderate to good antimicrobial activities. acgpubs.org Other analogues, such as 4-fluoro-3-nitrobenzenesulfonamide (B30519) and 4-methyl-3-nitrobenzenesulfonamide, are also used as intermediates in pharmaceutical and agrochemical research. chemimpex.com
Below is a table summarizing the properties of this compound and a selection of its analogues mentioned in research.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Primary Application/Research Focus |
| This compound | 121-52-8 | C₆H₆N₂O₄S | 202.19 | 166-168 | Chemical synthesis intermediate sigmaaldrich.comnih.gov |
| 2-Nitrobenzenesulfonamide (B48108) | 5455-59-4 | C₆H₆N₂O₄S | 202.19 | 188-192 | Reagent in Fukuyama alkylation sci-hub.se |
| 4-Nitrobenzenesulfonamide (B188996) | 6325-93-5 | C₆H₆N₂O₄S | 202.19 | 178-180 | Reagent in Fukuyama alkylation; antibacterial properties sci-hub.sesolubilityofthings.com |
| 4-Chloro-3-nitrobenzenesulfonamide (B1329391) | 97-09-6 | C₆H₅ClN₂O₄S | 236.64 | 186-188 | Intermediate for antimicrobial derivatives acgpubs.orgontosight.ai |
| 4-Methyl-3-nitrobenzenesulfonamide | 6949-23-1 | C₇H₈N₂O₄S | 216.21 | 141-143 | Intermediate for synthesis; potential biological activity |
| 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 | C₆H₅FN₂O₄S | 220.17 | 137-141 | Intermediate in pharmaceutical and agrochemical synthesis chemimpex.com |
| N,N′-1,2-Ethanediylbis[this compound] | 96-62-8 | C₁₄H₁₄N₄O₈S₂ | 430.4 | 265.39 | Reagent in materials science and medicinal chemistry biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTQURPQLVHJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059527 | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-52-8 | |
| Record name | 3-Nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nitrobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 3 Nitrobenzenesulfonamide and Its Derivatives
Established Synthetic Pathways for 3-Nitrobenzenesulfonamide
The preparation of the parent compound, this compound, primarily relies on two well-established synthetic strategies: the sulfochlorination of nitrobenzene (B124822) followed by amination, and the direct nitration of benzenesulfonamide (B165840). Each pathway offers distinct advantages and is chosen based on factors such as starting material availability and desired purity.
Sulfochlorination and Amination Reactions
A common and industrially viable route to this compound involves a two-step process starting from nitrobenzene. The first step is the sulfochlorination of nitrobenzene to produce 3-nitrobenzenesulfonyl chloride. vulcanchem.comcymitquimica.com This intermediate is a highly reactive electrophile due to the presence of the nitro group, which facilitates subsequent reactions. cymitquimica.com
The second step is the amination of the resulting 3-nitrobenzenesulfonyl chloride. This is typically achieved by reacting the sulfonyl chloride with a source of ammonia, such as aqueous ammonia, often in a solvent like acetonitrile. guidechem.com The reaction is generally vigorous and proceeds readily at room temperature to yield this compound. guidechem.com The product can then be isolated by precipitation and purified. guidechem.com
Table 1: Key Reactions in the Sulfochlorination and Amination Pathway
| Step | Reactants | Product | Key Conditions |
| Sulfochlorination | Nitrobenzene, Chlorosulfonic acid | 3-Nitrobenzenesulfonyl chloride | Heating semanticscholar.org |
| Amination | 3-Nitrobenzenesulfonyl chloride, Aqueous ammonia | This compound | Room temperature, Acetonitrile guidechem.com |
Strategic Nitration Approaches
An alternative strategy for the synthesis of this compound is the direct nitration of benzenesulfonamide. This approach involves the introduction of a nitro group onto the benzene (B151609) ring of the benzenesulfonamide molecule. The sulfonamide group is a meta-director, meaning it directs the incoming nitro group primarily to the 3-position of the benzene ring.
The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, particularly the temperature, must be carefully controlled to prevent over-nitration or unwanted side reactions. While this method can be effective, it may sometimes result in a mixture of isomers, requiring purification to isolate the desired this compound.
Synthesis of Substituted this compound Derivatives
The versatility of this compound extends to the synthesis of a wide array of its derivatives. These derivatives are often created by modifying the sulfonamide nitrogen, introducing various substituents to tailor the molecule's properties for specific applications.
Derivatization at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group provides a convenient handle for introducing a variety of functional groups. This is typically achieved through condensation reactions with amines or amino acid esters, leading to a diverse library of substituted this compound derivatives.
The reaction of 3-nitrobenzenesulfonyl chloride with primary or secondary amines is a common method for synthesizing N-substituted 3-nitrobenzenesulfonamides. derpharmachemica.comgoogle.com This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. derpharmachemica.com A wide range of amines can be used in this reaction, allowing for the introduction of various alkyl and aryl groups at the sulfonamide nitrogen. derpharmachemica.comgoogle.com For instance, the reaction with tryptamine (B22526) yields N-(2-(1H-indol-3-yl)ethyl)-3-nitrobenzenesulfonamide. derpharmachemica.com
A particularly important class of derivatives is formed by the reaction of 3-nitrobenzenesulfonyl chloride with amino acid esters. acgpubs.orgresearchgate.net This reaction allows for the incorporation of amino acid moieties into the this compound scaffold, creating compounds with potential biological activity. acgpubs.orgresearchgate.net The reaction is typically performed in a suitable solvent and may require a base to facilitate the condensation. acgpubs.org The resulting products are N-(3-nitrophenylsulfonyl)amino acid esters. acgpubs.orgnih.gov
Table 2: Examples of Derivatization Reactions at the Sulfonamide Nitrogen
| Reactant with 3-Nitrobenzenesulfonyl chloride | Product Class |
| Various amines | N-substituted 3-nitrobenzenesulfonamides derpharmachemica.comgoogle.com |
| Amino acid esters | N-(3-nitrophenylsulfonyl)amino acid esters acgpubs.orgresearchgate.net |
| Ethylenediamine | N,N′-1,2-Ethanediylbis[this compound] biosynth.com |
Introduction of Alkyl and Heterocyclic Substituents
The functionalization of the sulfonamide nitrogen with alkyl and heterocyclic moieties is a key strategy for diversifying the properties of this compound. A highly versatile method for creating secondary amines involves the use of nitrobenzenesulfonamides (Ns-amides) as both protecting and activating groups. rsc.org This "Ns strategy" allows for the alkylation of N-monosubstituted Ns-amides under either conventional or Mitsunobu conditions to yield N,N-disubstituted sulfonamides. A significant advantage of this protocol is that the subsequent removal of the nitrobenzenesulfonyl (Ns) group to release the secondary amine proceeds under mild conditions using soft nucleophiles. rsc.org
This approach has proven effective for the synthesis of complex molecules, including linear and macrocyclic natural polyamines. rsc.org The synthesis of N-substituted α-amino acids has also been developed using Fukuyama's 2-nitrobenzenesulfonamide (B48108) protecting group on a solid support. researchgate.net
The synthesis of derivatives bearing heterocyclic substituents is also well-documented. For instance, various N-heterocycles can be constructed from alkenes using bifunctional sulfilimines in a single photocatalyzed step, demonstrating a modular approach to creating structural diversity. nih.gov Specific examples include the synthesis of 1,2,4-triazoles and 2,3-dihydro-1,3,4-thiadiazoles via the reaction of hydrazonoyl halides with heterocyclic thiones. cu.edu.eg
The following table summarizes representative synthetic conditions for introducing substituents onto the sulfonamide nitrogen.
| Starting Material | Reagent(s) | Conditions | Product Type | Ref |
| N-Monosubstituted Ns-amide | Alkyl Halide / Alcohol | Conventional / Mitsunobu | N,N-Disubstituted Sulfonamide | rsc.org |
| Polymer-supported amine | 2-Nitrobenzenesulfonyl chloride | Solid-phase synthesis | N-Substituted Sulfonamide | researchgate.net |
| 4-fluoro-3-nitrobenzenesulfonamide (B30519) | Amine | THF, 0°C to rt | N-Substituted Sulfonamide | google.com |
| Alkene | Bifunctional Sulfilimine | Bi(OTf)₃, [Ir(dFppy)₃], blue LED | N-Heterocycle | nih.gov |
Modifications on the Phenyl Ring
Altering the substitution pattern of the phenyl ring of this compound is another critical avenue for generating novel derivatives with tailored characteristics.
The introduction of halogen atoms onto the aromatic ring can significantly influence the electronic properties and biological activity of the resulting compounds. Halogenation of the this compound scaffold can be achieved through electrophilic substitution reactions. The strong deactivating nature of the nitro and sulfonamide groups directs incoming electrophiles primarily to the meta-positions relative to both groups. For example, the halogenation (e.g., with Br₂/FeCl₃) of a nitrobenzene derivative typically targets the meta position relative to the nitro group.
Specific examples of halogenated derivatives include 4-Chloro-3-nitrobenzenesulfonamide (B1329391) and 3-chloro-4-methyl-5-nitrobenzenesulfonamide. scbt.comshutterstock.com In some synthetic sequences, the nitro group itself can be replaced by a halogen. For instance, treatment with phosphorus pentachloride (PCl₅) at elevated temperatures can substitute the nitro group with chlorine.
The synthesis of hydroxylated derivatives of this compound, such as 4-hydroxy-3-nitrobenzenesulfonamide, has been reported through multi-step reaction sequences. chemicalbook.comnih.govbldpharm.com A classic method for introducing a hydroxyl group onto an aromatic ring bearing a nitro group is the Wohl reaction. okstate.edu This reaction involves heating the nitroaromatic compound with a strong base, like potassium hydroxide. While nitrobenzene itself primarily yields o-nitrophenol, the reaction can be applied to other nitroaromatics to produce different isomers. okstate.edu For example, p-nitrobiphenyl has been converted to 4-nitro-3-hydroxybiphenyl using this method. okstate.edu The presence of an oxidizing agent, such as potassium ferricyanide, can facilitate the reaction. okstate.edu
The incorporation of an ethylene (B1197577) bridge to link two this compound units results in the formation of bis-sulfonamides. A key example is N,N′-1,2-Ethanediylbis[this compound], which is synthesized by reacting a this compound derivative with ethylenediamine. biosynth.com This creates a molecule with two nitrobenzenesulfonamide groups connected by a flexible ethylene linker. biosynth.com Such bridged compounds are used in materials science and medicinal chemistry research. biosynth.com
In a different context, an ethylene bridge was incorporated during the solid-phase synthesis of a constrained analogue of thyrotropin-releasing hormone. nih.gov In this multi-step process, a resin-bound intermediate was treated with 1,2-dibromoethane (B42909) to form the bridge, demonstrating the utility of this structural motif in complex peptide modifications. nih.gov
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic efforts are increasingly focused on developing more efficient, safer, and environmentally benign methodologies.
Advanced Synthetic Techniques:
Solid-Phase Synthesis: This technique, as demonstrated in the synthesis of peptide analogues and N-substituted amino acids, facilitates the preparation and purification of complex molecules by anchoring them to a solid support. researchgate.netnih.gov
Photocatalysis: The use of light to drive chemical reactions, such as the synthesis of N-heterocycles from alkenes and sulfilimines, represents a powerful and modern synthetic tool. nih.gov
Multi-component Reactions: A metal-free, three-component reaction has been developed for the direct construction of primary sulfonamides from sodium metabisulfite, sodium azide, and an aryldiazonium salt, showcasing an innovative approach to forming the crucial sulfonamide bond. rsc.org
Green Chemistry Considerations: The 12 principles of green chemistry provide a framework for improving the sustainability of chemical processes. nih.govacs.org Key considerations applicable to the synthesis of this compound and its derivatives include:
Less Hazardous Synthesis: Synthetic methods should be designed to use and generate substances with minimal toxicity. wordpress.com This involves selecting safer reagents and solvents.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste and energy consumption. nih.gov
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can lead to faster reactions, increased yields, and reduced energy consumption compared to conventional heating. mdpi.com
Use of Renewable Feedstocks: While not widely implemented for this specific compound, a general green chemistry goal is to source starting materials from renewable resources rather than depleting fossil fuels. nih.gov
The following table highlights some green chemistry approaches relevant to sulfonamide synthesis.
| Green Chemistry Principle | Application/Technique | Benefit | Ref |
| Less Hazardous Synthesis | Metal-free reactions | Avoids toxic heavy metal catalysts and waste. | rsc.org |
| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy input. | mdpi.com |
| Catalysis | Photocatalysis | Enables novel transformations under mild conditions. | nih.gov |
| Avoiding Derivatives | Enzymatic Synthesis | High specificity can eliminate the need for protecting groups. | acs.org |
Iii. Reaction Chemistry and Mechanistic Investigations of 3 Nitrobenzenesulfonamide
Reactivity of the Nitro Group in 3-Nitrobenzenesulfonamide
The nitro group (-NO₂) profoundly influences the chemical properties of the benzene (B151609) ring and is itself a site of significant reactivity.
Electron-Withdrawing Effects and Aromatic Ring Activation
The nitro group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. nih.govencyclopedia.pub This strong electron-withdrawing nature, exerted through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution. nih.gov The positive charge on the nitrogen atom in the nitro group significantly reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. nih.govencyclopedia.pub This deactivation is a key factor in the synthetic strategies involving this compound, as it directs further substitutions and influences the reactivity of the entire molecule. smolecule.comcymitquimica.com The electron-withdrawing properties of the nitro group can also enhance the pharmacological profile of certain compounds. solubilityofthings.com
Reduction Reactions and Amination Pathways
A primary reaction pathway for the nitro group in this compound is its reduction to an amino group (-NH₂), yielding 3-aminobenzenesulfonamide (B1265440). smolecule.com This transformation is a cornerstone in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation or by using chemical reducing agents. smolecule.comnih.gov
Commonly employed methods for the reduction of nitroarenes to anilines include the use of:
Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. nih.gov While effective, these catalysts can sometimes be expensive or suffer from low chemoselectivity. nih.gov
Metal-Based Reducing Agents: Iron, being abundant and non-toxic, is a widely used metal for nitroarene reduction. researchgate.net Systems like iron in the presence of hydrochloric acid (Fe/HCl) are effective. researchgate.net Organosilanes in the presence of iron catalysts also provide a selective method for this reduction. sci-hub.st
Transfer Hydrogenation: Hydrazine monohydrate in the presence of a catalyst can serve as a hydrogen source for the reduction. researchgate.netmdpi.com
The reduction of the nitro group generally proceeds through intermediates such as nitrosobenzene (B162901) and hydroxylamine (B1172632). nih.govmdpi.com The specific reaction conditions can be tuned to favor the formation of the final aniline (B41778) product while minimizing the accumulation of these intermediates. nih.gov The resulting 3-aminobenzenesulfonamide is a valuable intermediate in the synthesis of sulfa drugs and other biologically active molecules. cymitquimica.comnih.govsigmaaldrich.com
Reactivity of the Sulfonamide Group
Acidic Properties and Hydrogen Bonding Potential
The hydrogen atom attached to the nitrogen in the sulfonamide group is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂). researchgate.net This acidity allows the sulfonamide to act as a proton donor in chemical reactions.
The sulfonamide group is also a proficient hydrogen bond donor and acceptor. The N-H proton can participate in hydrogen bonding, as can the oxygen atoms of the sulfonyl group. This ability to form hydrogen bonds influences the compound's physical properties, such as its crystal packing and melting point, as well as its interactions with biological targets. cymitquimica.comnih.govnih.gov In the solid state, molecules of N-substituted nitrobenzenesulfonamides can be linked into chains via N-H···O(S) hydrogen bonds. nih.govnih.gov
Nucleophilic Substitution Reactions involving the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group, after deprotonation by a base, becomes a potent nucleophile. This nucleophilic nitrogen can then participate in substitution reactions with various electrophiles, leading to the formation of N-substituted derivatives. This reaction is a fundamental method for synthesizing a wide array of sulfonamide-containing compounds. researchgate.netacgpubs.orgnih.gov
The synthesis of N-substituted derivatives typically involves reacting this compound or its corresponding sulfonyl chloride with an amine or other nucleophile in the presence of a base. smolecule.comacgpubs.org The base serves to deprotonate the sulfonamide or the incoming amine, enhancing its nucleophilicity. smolecule.com
Reaction Mechanisms of Derivative Formation
The formation of derivatives from this compound primarily proceeds through two main mechanistic pathways: nucleophilic substitution at the sulfonamide nitrogen and reactions involving the aromatic ring, often after the reduction of the nitro group.
The synthesis of N-substituted sulfonamides from 3-nitrobenzenesulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction is generally conducted in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. smolecule.com The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
The general steps are:
Deprotonation of the amine by the base to increase its nucleophilicity. smolecule.com
Nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride.
Elimination of the chloride leaving group to form the sulfonamide.
This method allows for the synthesis of a diverse range of N-substituted this compound derivatives. acgpubs.orgresearchgate.net
Another important class of reactions involves the initial reduction of the nitro group to an amine, forming 3-aminobenzenesulfonamide. This aniline derivative can then undergo a variety of reactions characteristic of aromatic amines, such as diazotization followed by coupling reactions, or further N-alkylation or N-acylation at the newly formed amino group.
Cyclization Reactions
The sulfonamide moiety of this compound and its derivatives can act as a key functional group in the formation of cyclic structures. These intramolecular reactions are fundamental in the synthesis of diverse heterocyclic systems. The reactivity in these transformations often involves the sulfonamide nitrogen acting as a nucleophile.
One significant class of cyclization is radical cyclization. In reactions involving N-alkenylsulfonamides, an initial radical cyclization can produce an α-sulfonamidoyl radical. This intermediate can subsequently undergo β-elimination of a sulfonyl radical to generate a C=N bond, ultimately forming stable cyclic imines. nih.gov This process demonstrates how the sulfonamide group can be cleaved under mild reductive conditions to facilitate the formation of polycyclic imine structures. nih.gov
While specific examples detailing the cyclization of this compound itself are specialized, the reactivity of the broader class of nitrobenzenesulfonamides illustrates the potential pathways. For instance, derivatives of the isomeric 4-nitrobenzenesulfonamide (B188996) have been used in enantioselective bromoaminocyclization processes to synthesize substituted piperidines. buchler-gmbh.com Similarly, 2-nitrobenzenesulfonamide (B48108) has been employed in the total synthesis of macrocyclic compounds like lipogrammistin-A. In this synthesis, the nitrobenzenesulfonyl (Ns) group serves a dual role: first as a protecting group for an amine, and second as an activating group that facilitates intramolecular alkylation under Mitsunobu conditions to form an 18-membered ring. researchgate.net These examples underscore the versatility of the nitrobenzenesulfonamide scaffold in constructing complex cyclic molecules.
| Reaction Type | Reactant Class | Key Intermediate/Process | Product Type | Reference |
|---|---|---|---|---|
| Radical Cyclization | N-alkenylsulfonamides | α-Sulfonamidoyl radical formation followed by β-elimination | Polycyclic Imines | nih.gov |
| Bromoaminocyclization | (E)-N-(pent-4-en-1-yl)-4-nitrobenzenesulfonamide derivatives | Catalytic enantioselective addition of bromine and nitrogen across a double bond | Substituted Piperidines | buchler-gmbh.com |
| Intramolecular Alkylation (Macrocyclization) | Linear N-substituted 2-nitrobenzenesulfonamide | Mitsunobu reaction conditions to facilitate ring closure | Macrocycles | researchgate.net |
Catalytic Transformations
This compound participates in a range of transformations catalyzed by transition metals, which enable the formation of new carbon-nitrogen and carbon-carbon bonds. These reactions are cornerstones of modern synthetic chemistry.
Copper-Catalyzed Reactions: Copper catalysts are effective in mediating the acylation and N-arylation of sulfonamides. Metal triflates, particularly copper(II) triflate (Cu(OTf)₂), have been shown to be highly efficient catalysts for the acylation of sulfonamides using acyl chlorides or anhydrides as the acylating agents. tandfonline.com Research has demonstrated that this compound can be acylated under these conditions with high efficiency. tandfonline.com Furthermore, Cu(OTf)₂ and other triflate salts can catalyze the direct N-transacylation of N-acylsulfonamides, allowing for the exchange of N-acyl groups under mild conditions. tandfonline.com
The Ullmann condensation, a classical copper-promoted reaction, is another important transformation for forming C-N bonds. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols use catalytic amounts of copper with various ligands. rsc.org This methodology can be applied to couple aryl halides with the sulfonamide nitrogen, often after the reduction of the nitro group to an amine, which then participates in the Ullmann C-N coupling. finechemicals.com.cn
| Reactant | Acylating Agent | Catalyst (equiv.) | Product | Yield |
|---|---|---|---|---|
| This compound | Not Specified in Abstract | Cu(OTf)₂ (0.001) | N-acetyl-3-nitrobenzenesulfonamide | 95% |
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis. mdpi.comresearchgate.net However, the direct use of nitroarenes in these reactions has historically been challenging. Recently, significant advances have enabled the first palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of nitroarenes, which involves the oxidative addition of the palladium catalyst into the Ar-NO₂ bond. nih.gov This breakthrough allows for the direct coupling of nitroarenes, including derivatives of this compound, with boronic acids or amines, expanding the synthetic utility of this compound class. nih.gov
Despite these advances, the strong electron-withdrawing nature of the nitro group can sometimes be detrimental. In a study on a palladium-catalyzed three-component reaction between glyoxylic acid, sulfonamides, and arylboronic acids, the use of the electron-poor p-nitrobenzenesulfonamide resulted in no product formation, highlighting a limitation of certain catalytic systems. frontiersin.org
Redox Properties and Their Implications in Reaction Pathways
The redox chemistry of this compound is primarily centered on the nitro functional group. The reduction of the nitro group is a pivotal transformation that dramatically alters the electronic properties and reactivity of the molecule, providing a gateway to a wide array of secondary products.
The reduction of nitroaromatic compounds proceeds in a stepwise manner. acs.org Electrochemical studies show that the process involves a series of electron and proton transfers, typically proceeding from the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), then to a hydroxylamine (Ar-NHOH), and finally to the corresponding aromatic amine (Ar-NH₂). dtic.milnih.gov The hydroxylamine intermediate is often highly reactive and can sometimes lead to dimerization byproducts like azoxy compounds. acs.orgdtic.mil
| Step | Reactant | Transformation | Product | Electrons Transferred |
|---|---|---|---|---|
| 1 | Nitro (Ar-NO₂) | Reduction | Nitroso (Ar-NO) | 2e⁻ |
| 2 | Nitroso (Ar-NO) | Reduction | Hydroxylamine (Ar-NHOH) | 2e⁻ |
| 3 | Hydroxylamine (Ar-NHOH) | Reduction | Amine (Ar-NH₂) | 2e⁻ |
In synthetic organic chemistry, this reduction is commonly achieved using chemical reagents. Standard methods include the use of zinc powder with ammonium (B1175870) chloride, reduced iron in the presence of acid, or catalytic hydrogenation over platinum or palladium catalysts. nih.govgoogle.comprepchem.com
The primary implication of this redox transformation is the conversion of the potent electron-withdrawing nitro group into a nucleophilic, electron-donating amino group. This fundamentally changes the reactivity of the aromatic ring and provides a new reactive site for further functionalization. The resulting 3-aminobenzenesulfonamide is a versatile intermediate. nih.gov The amino group can undergo a host of subsequent reactions, including nucleophilic substitution with haloalkanes or participation in one-pot tandem reactions. nih.gov For example, the in situ formation of the amine via nitro reduction can be immediately followed by a Schiff base condensation with an aldehyde to form an imine, or by carbonylation to yield an amide, all within a single reaction vessel when using an appropriate bifunctional catalyst. rsc.org This strategy streamlines synthetic pathways and leverages the redox properties of the nitro group to build molecular complexity efficiently. rsc.org
Iv. Computational and Theoretical Studies of 3 Nitrobenzenesulfonamide Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of nitrobenzenesulfonamide systems. These calculations provide a detailed picture of the electron distribution and orbital interactions, which are fundamental to understanding the molecule's stability and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. For compounds related to 3-nitrobenzenesulfonamide, the HOMO is typically localized on the benzene (B151609) ring and the sulfonamide moiety, which act as the primary electron donor regions. Conversely, the LUMO is generally centered on the nitro group, a strong electron-withdrawing group, which serves as the electron acceptor.
The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. In studies of similar sulfonamide compounds, the HOMO-LUMO energy gap has been calculated to understand intramolecular charge transfer processes, which are important for properties like non-linear optics. The calculated HOMO and LUMO energies are indicative of the potential for charge transfer within the molecule.
Table 1: Frontier Molecular Orbital Energies for a 3-Nitrophenyl Sulfonamide Derivative
| Parameter | Energy (eV) |
| EHOMO | -7.21 |
| ELUMO | -2.89 |
| Energy Gap (ΔE) | 4.32 |
Data adapted from a study on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, which provides insights into the electronic properties of the 3-nitrophenyl sulfonamide core.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potential values.
For sulfonamides containing a nitro group, the MEP map typically shows the most negative potential (red) around the oxygen atoms of the nitro and sulfonyl groups. This high electron density makes these sites the most probable for interactions with electrophiles. The regions around the hydrogen atoms of the sulfonamide NH group and the aromatic ring generally exhibit a positive potential (blue or green), indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and antibonding interactions within a molecule, as well as the charge delocalization and hyperconjugative effects that contribute to its stability. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. These studies are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
While specific docking studies for the parent this compound are not extensively documented in the available literature, research on its derivatives provides valuable insights into its potential as a scaffold for inhibitor design. For instance, derivatives of 4-chloro-3-nitrobenzenesulfonamide (B1329391) have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme. acgpubs.orgacgpubs.org
In these studies, molecular docking simulations were performed to predict the binding modes of the sulfonamide derivatives within the active site of DNA Gyrase-A. acgpubs.org The results indicated that these compounds could form stable complexes with the protein, primarily through hydrogen bonding and hydrophobic interactions. The sulfonamide and nitro groups were often found to be involved in key interactions with the amino acid residues of the enzyme's active site. acgpubs.org The binding affinities, often expressed as a docking score, provide a quantitative measure of the interaction strength.
Table 2: Docking Scores of 4-chloro-3-nitrobenzene sulfonamide Derivatives with DNA Gyrase-A
| Compound | Docking Score (kcal/mol) |
| Derivative 1 | -8.3 |
| Derivative 2 | -7.7 |
| Derivative 3 | -7.7 |
| Derivative 4 | -7.5 |
| Derivative 5 | -7.5 |
Data represents selected derivatives from a study on 4-chloro-3-nitrobenzene sulfonamide derivatives and their interaction with DNA Gyrase-A. nih.gov
These computational studies highlight the potential of the this compound scaffold to serve as a basis for the development of novel enzyme inhibitors. The specific interactions observed in docking simulations can guide the rational design of more potent and selective derivatives.
Prediction of Binding Affinities for Biological Targets
The prediction of how strongly a molecule, such as a this compound derivative, will bind to a biological target is a cornerstone of computational drug design. nih.govnih.gov This process, often part of a broader structure-activity relationship (SAR) study, helps in identifying and optimizing potential drug candidates. brieflands.com
Molecular docking is a primary technique used to predict the binding mode and affinity of a ligand to a protein with a known three-dimensional structure. brieflands.com For instance, in a study of benzothiazole-coupled sulfonamide derivatives, molecular docking was employed to understand the interactions with nicotinic acetylcholine (B1216132) ion-gated receptors (PDB ID: 2BG9). brieflands.com One of the synthesized compounds, a this compound derivative (compound 13), demonstrated a notable binding affinity with this target, forming five hydrogen bond interactions. brieflands.com This high affinity, however, was also associated with neurotoxicity in experimental assays. brieflands.com
Computational approaches are not limited to predicting binding to specific receptors. They can also be used to predict broader biological activities. For example, probabilistic neural networks (PNNs) have been used to predict the biological activities of compounds based on their 2D structural characteristics. nih.gov This method has shown high accuracy in classifying compounds into different biological classes. nih.gov
Another advanced method, the Folding-Docking-Affinity (FDA) framework, leverages deep learning to predict protein structures, dock ligands, and then predict binding affinities. biorxiv.orgbiorxiv.org Such methods that explicitly model the three-dimensional binding conformation have the potential to significantly enhance the accuracy of binding affinity predictions. biorxiv.org
The following table summarizes the predicted binding affinity of a this compound derivative from a computational study.
| Compound | Target | Predicted Interactions | Observed Activity | Reference |
|---|---|---|---|---|
| N-(4-(benzothiazole-2-yl)phenyl)-3-nitrobenzenesulfonamide (compound 13) | Nicotinic Acetylcholine Ion Gated Receptors (PDB ID: 2BG9) | Five hydrogen bond interactions | Neurotoxic | brieflands.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiorxiv.org This method is instrumental in medicinal chemistry for predicting the activity of newly designed compounds and understanding the structural features that govern their potency. researchgate.net
A crucial step in QSAR modeling is the selection of molecular descriptors that can quantitatively describe the structural and physicochemical properties of the molecules. frontiersin.org These descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic descriptors. The goal is to find a set of descriptors that correlates well with the observed biological activity of a series of compounds.
For sulfonamide derivatives, various QSAR studies have been conducted to correlate molecular descriptors with different biological activities. For example, in the development of QSAR models for aryl sulfonamide derivatives as Mcl-1 inhibitors, descriptors related to the steric and electrostatic fields of the molecules were calculated. qub.ac.uk The partial least squares (PLS) method was then used to establish a correlation between these fields and the inhibitory activity. qub.ac.uk
In another study on nitroimidazole sulfonamide analogues, 2D-QSAR models were developed to understand the structural features essential for their radiosensitization properties. researchgate.net Such models help in identifying which structural modifications are likely to lead to improved biological activity.
The interpretability of QSAR models is vital for rational drug design. frontiersin.org By understanding the physicochemical and structural meaning of the descriptors included in a QSAR model, chemists can make informed decisions about which parts of a molecule to modify to enhance its desired biological effect. frontiersin.org
A primary application of QSAR is the development of predictive models that can estimate the biological activity of novel, unsynthesized analogues. nih.gov The predictive power of a QSAR model is highly dependent on how the initial dataset is divided into training and test sets. nih.gov Rational division methods, such as sphere-exclusion algorithms, have been shown to produce QSAR models with better predictive capabilities compared to random selection. nih.gov
For a QSAR model to be considered reliable, it must undergo rigorous validation. researchgate.net This includes both internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model development. researchgate.netresearchgate.net A well-validated QSAR model can be a powerful tool for virtual screening and lead optimization. nih.gov
For instance, 3D-QSAR models have been developed for indazole derivatives as anticancer agents, showing good predictive accuracy for their inhibitory activity. researchgate.net These models indicated that electrostatic effects predominantly determine the binding affinities. researchgate.net Such insights are invaluable for designing novel analogues with potentially higher potency.
The following table presents a hypothetical example of molecular descriptors that could be used in a QSAR study of this compound derivatives, along with their potential correlation with biological activity.
| Molecular Descriptor | Description | Potential Correlation with Biological Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Can influence cell membrane permeability and target engagement. |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Often correlated with size and can affect diffusion and binding. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Relates to hydrogen bonding potential and membrane penetration. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Can indicate reactivity and the ability to participate in charge-transfer interactions. |
Conformational Analysis and Tautomerism Studies
The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how the molecule can interact with its biological target. ucalgary.ca Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucalgary.ca
For sulfonamide derivatives, the geometry around the sulfonamide nitrogen and the orientation of the benzene ring are key conformational features. X-ray crystallography studies on related benzenesulfonamide (B165840) derivatives have shown that the sulfonamide group is often positioned perpendicular to the aromatic plane, and the sulfonamide nitrogen typically exhibits a pyramidal geometry.
The presence of substituents on the benzene ring, such as the nitro group in this compound, can influence the molecule's conformation through steric and electronic effects. These conformational preferences can, in turn, affect the molecule's binding to a target protein.
Tautomerism, the interconversion of structural isomers that differ in the position of a proton and a double bond, is another important consideration. While keto-enol tautomerism is a well-known phenomenon in β-dicarbonyl compounds, other forms of tautomerism can exist in molecules like this compound, particularly involving the sulfonamide group. researchgate.net Quantum chemical calculations can be employed to determine the relative stabilities of different tautomers and conformers. researchgate.net Understanding the predominant tautomeric and conformational states of a molecule in a biological environment is crucial for accurate molecular modeling and drug design.
V. Biological Activity and Pharmacological Research on 3 Nitrobenzenesulfonamide Derivatives
Antimicrobial Activities
The antimicrobial potential of 3-nitrobenzenesulfonamide derivatives is a significant area of pharmacological investigation. These compounds have been evaluated for their ability to inhibit the growth of or kill a range of microorganisms, with research delving into their mechanisms of action and spectrum of activity.
The antibacterial properties of sulfonamides as a class are well-established, and derivatives of this compound are investigated within this context for their potential to combat bacterial infections.
The primary mechanism of antibacterial action for the broader class of sulfonamide drugs is the inhibition of the folic acid synthesis pathway. microbenotes.comslideshare.net Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. microbenotes.com This pathway is crucial for the production of nucleotides, which are the building blocks of DNA and RNA, as well as certain amino acids. slideshare.net
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). microbenotes.commdpi.com By acting as competitive inhibitors, sulfonamides bind to the active site of DHPS, thereby blocking the conversion of PABA into dihydropteroic acid, an essential precursor to folic acid. slideshare.netmdpi.com This disruption of the folate pathway halts bacterial growth and replication, resulting in a bacteriostatic effect. microbenotes.com While this is the characteristic mechanism for sulfonamides, specific studies detailing this pathway for this compound derivatives are not extensively documented.
While the broader class of sulfonamides and various nitroaromatic compounds have demonstrated activity against a range of bacterial pathogens, specific and detailed efficacy data, such as Minimum Inhibitory Concentration (MIC) values, for this compound itself and its direct derivatives against key bacterial strains are not widely available in the current body of research.
Studies on related structures offer context. For instance, certain N-acylsulfonamides and other sulfonamide derivatives have been tested against Staphylococcus aureus, including multidrug-resistant strains, showing MIC values that can range from 64 µg/mL to over 512 µg/mL. jocpr.com Similarly, various novel antimicrobial agents are continuously being evaluated against Gram-negative bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli, which are significant causes of nosocomial infections. However, research focusing specifically on the antibacterial spectrum of this compound derivatives remains a developing area.
Nitro-substituted benzene (B151609) compounds have been noted for their fungitoxic properties. Research has shown that certain nitrobenzene (B124822) derivatives can inhibit the growth of various fungal species, including pathogenic yeasts and molds such as Aspergillus niger and Candida albicans. nih.govnih.gov The mechanism often involves the inhibition of essential fungal enzymes or disruption of cellular processes. However, specific studies detailing the antifungal efficacy and Minimum Fungicidal Concentration (MFC) of this compound derivatives are limited in the available scientific literature.
A more extensively researched area for this compound derivatives is their activity against protozoan parasites. These compounds have been identified as inhibitors of carbonic anhydrases (CAs) in protozoa, which are crucial enzymes for the parasites' life cycle and survival. jocpr.com
Derivatives of this compound have been systematically evaluated for their inhibitory effects on parasitic carbonic anhydrases and their resulting activity against the protozoa responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.). jocpr.com
Activity Against Leishmania spp.
Research has demonstrated that several this compound derivatives exhibit potent inhibitory activity against various Leishmania species. The efficacy, measured as the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific substitutions on the benzenesulfonamide (B165840) scaffold. Compounds have shown significant activity against the promastigote forms of Leishmania infantum, Leishmania tropica, and Leishmania major. jocpr.com For example, some derivatives displayed IC₅₀ values in the low micromolar range, indicating substantial anti-leishmanial potential. jocpr.com
Inhibitory Activity (IC₅₀) of this compound Derivatives Against Leishmania spp. Promastigotes
| Compound | L. infantum IC₅₀ (µM) | L. tropica IC₅₀ (µM) | L. major IC₅₀ (µM) |
|---|---|---|---|
| Compound 17 | 1.0 | 0.5 | 0.2 |
| Compound 18 | 9.0 | 5.7 | 8.6 |
| Compound 21 | 4.4 | 1.3 | 1.6 |
| Compound 24 | 2.3 | 0.8 | 1.6 |
| Compound 25 | 2.3 | 0.4 | 1.7 |
Activity Against Trypanosoma cruzi
In contrast to the promising results against Leishmania, the same series of this compound derivatives were found to be largely inactive against Trypanosoma cruzi. In studies screening these compounds against the epimastigote forms of T. cruzi (strains Dm28c and Y), none of the selected derivatives significantly affected the growth of the parasite at concentrations below 256 µM. jocpr.com For comparison, the reference drug benznidazole (B1666585) showed IC₅₀ values of 16.56 µM and 6.54 µM against the Dm28c and Y strains, respectively. jocpr.com This suggests that the carbonic anhydrase enzymes in T. cruzi may not be as effective a target for this specific class of compounds as they are in Leishmania. jocpr.com
Anti-protozoal Activities
Carbonic Anhydrase Inhibition as a Mechanism of Action
Derivatives of benzenesulfonamide are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unifi.it This enzymatic activity is vital for numerous physiological processes, including pH regulation and CO2 homeostasis. unifi.it In humans, 15 different CA isoforms have been identified, and their overexpression is often linked to various diseases. nih.gov
Research has particularly focused on the tumor-associated isoforms CA IX and XII, which are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression. cnr.itacs.org The primary sulfonamide group is a key zinc-binding group, enabling these molecules to coordinate with the Zn2+ ion in the enzyme's active site. nih.gov
Studies on 2-substituted-5-nitro-benzenesulfonamides have demonstrated their potential as bioreductive inhibitors targeting these tumor-associated isozymes. cnr.itacs.org These compounds generally show weak inhibition of the cytosolic isoform CA I, better inhibition of the physiologically prevalent CA II, and potent inhibition of the tumor-related CA IX and XII. cnr.itacs.org This selectivity is highly desirable as it minimizes off-target effects that can arise from non-specific inhibition of all CA isoforms. unifi.it For instance, certain aminothiazole-based coumarin (B35378) benzenesulfonamide derivatives have shown potent inhibitory activity against hCA IX with a Ki value of 25.04 nM, comparable to the reference drug acetazolamide (B1664987) (Ki of 25 nM). nih.gov
The table below summarizes the inhibitory activity of selected benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound Class | Target Isoform | Inhibition Constant (Ki or IC50) | Selectivity Profile |
| 2-Substituted-5-nitro-benzenesulfonamides | hCA II | KIs: 8.8–4975 nM | Stronger inhibition of tumor-associated isoforms over cytosolic ones (selectivity ratios of 10–1395). cnr.itacs.org |
| 2-Substituted-5-nitro-benzenesulfonamides | hCA IX & XII | KIs: 5.4–653 nM | Strong inhibition observed. cnr.itacs.org |
| Thiazolone-benzenesulfonamides (e.g., 4e, 4g, 4h) | hCA IX | IC50: 10.93–25.06 nM | Remarkable selectivity for CA IX over CA II. nih.gov |
| Thiazolone-benzenesulfonamides (e.g., 4e, 4g, 4h) | hCA II | IC50: 1.55–3.92 μM | Weaker inhibition compared to hCA IX. nih.gov |
| 1,3,5-Triazine (B166579) derivatives with Trp | hCA II & XII | Low nanomolar Kis (e.g., 7.5–9.6 nM for hCA XII) | Potent inhibitors of hCA II and XII. mdpi.com |
These findings underscore the potential of nitrobenzenesulfonamide derivatives as isoform-selective CA inhibitors for therapeutic applications. nih.gov
Anticancer Research
The exploration of this compound derivatives as anticancer agents is a significant area of research, driven by their ability to modulate key cellular processes involved in tumor growth and survival.
A primary mechanism through which many anticancer therapeutics exert their effects is the induction of reactive oxygen species (ROS), which are chemically active molecules that can trigger cell death. nih.gov One study demonstrated that a novel aminobenzenesulfonamide derivative, compound 3c, inhibits the proliferation of HT-29 colorectal cancer cells by increasing the production of ROS. nih.govnih.gov This effect was reversible by the antioxidant N-acetylcysteine, confirming the role of ROS in its mechanism of action. nih.govnih.gov Excessive ROS can enhance the pro-apoptotic effects of anticancer drugs. immunopathol.com
The induction of apoptosis (programmed cell death) is a hallmark of effective cancer therapy. Research has shown that benzenesulfonamide derivatives can trigger apoptosis through the intrinsic mitochondrial pathway. nih.gov For example, compound 3c was found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of anti-apoptotic proteins Bcl2 and BclxL. nih.gov This shift in the balance of Bcl2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9, -3, and -6) that execute the apoptotic process. nih.gov This cascade also leads to the cleavage of PARP, an enzyme involved in DNA repair, further promoting cell death. nih.gov Similarly, another study showed that compound 4e induced apoptosis in MDA-MB-231 breast cancer cells, increasing the percentage of apoptotic cells by 22-fold compared to the control. nih.gov
The table below presents the anti-proliferative activity of a novel 1,2,4-triazine (B1199460) sulfonamide derivative (MM131) in colon cancer cell lines.
| Compound | Cell Line | Anti-proliferative Activity (IC50) |
| MM131 | DLD-1 (Colon Cancer) | 1.7 µM |
| MM131 | HT-29 (Colon Cancer) | 5.6 µM |
Data sourced from a study on a novel 1,2,4-triazine sulfonamide derivative. mdpi.com
Intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades, are crucial for regulating cell functions like proliferation, differentiation, and survival. nih.gov The extracellular signal-regulated kinase (ERK) and p38 MAPK pathways are two of the most well-characterized of these cascades. nih.govrsc.org These pathways relay extracellular signals to intracellular targets, including other kinases and transcription factors, thereby controlling cellular responses. nih.gov
Activation of p38 is mediated by numerous inflammatory mediators and cellular stresses, and it plays a key role in immune responses and apoptosis. nih.gov The ERK pathway is also centrally involved in cell proliferation and survival. Given their critical roles in cell fate, these pathways are significant targets in cancer therapy. While research has identified crosstalk between the p38 and ERK signaling cascades, with some p38 isoforms acting as positive regulators and others as negative regulators of ERK signaling, specific studies detailing the direct effects of this compound derivatives on p38 or ERK phosphorylation are not extensively covered in the available literature. rsc.org However, related sulfonamide derivatives have been shown to modulate other signaling pathways, such as inhibiting the TGFβ-induced phosphorylation of Smad2 and Smad3, which is involved in cell migration. nih.gov
Solid tumors often contain regions of low oxygen, or hypoxia, which can render them resistant to conventional chemo- and radiotherapy. semanticscholar.org The nitroaromatic group, such as in this compound, can be exploited to design hypoxia-activated prodrugs (HAPs). semanticscholar.orgnih.gov Under hypoxic conditions, the nitro group can be enzymatically reduced to more reactive species, such as nitro radical anions and nitrosobenzene (B162901) metabolites, which are cytotoxic and can alkylate macromolecules, leading to selective killing of oxygen-deficient tumor cells. nih.gov
One derivative, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride, was found to be preferentially toxic to hypoxic EMT6 mammary carcinoma cells. sigmaaldrich.com At a 1 mM concentration, it reduced the surviving fraction of hypoxic cells to 3 x 10⁻³ with no effect on aerobic cells. sigmaaldrich.com Other studies have focused on developing benzenesulfonamide derivatives as hypoxia-activated carbonic anhydrase inhibitors. semanticscholar.org The cytotoxicity of these compounds is often evaluated by comparing their IC50 values under normal oxygen (normoxic) and low oxygen (anoxic or hypoxic) conditions, with the ratio of these values giving the hypoxia cytotoxicity ratio (HCR). semanticscholar.org
The table below shows the cytotoxic activity and hypoxia selectivity of selected benzenesulfonamide derivatives.
| Compound | Cell Line | IC50 Normoxia (µM) | IC50 Anoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| 1b | HT29 | > 250 | 204.5 | ~2.5* |
| 1b | HCT116 | 148.6 | 59.3 | 2.5 |
| 3b | HCT116 | Not specified | Not specified | 2.7 |
HCR for HT29 is an approximation based on the provided data. semanticscholar.org
Anti-inflammatory Research
Inflammation is a complex biological response implicated in a wide range of diseases. mdpi.comhudson.org.au Derivatives of benzenesulfonamide have been investigated for their anti-inflammatory potential. The mechanisms underlying this activity often involve the inhibition of key inflammatory enzymes and mediators.
One major target is the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov A study of thiazolidinone derivatives bearing a benzenesulfonamide moiety identified several compounds with significant COX-2 inhibitory activity. nih.gov For example, compound 3b from this series was highlighted as a promising lead candidate for developing more potent anti-inflammatory agents. nih.gov Other sulfonamide derivatives of gallic acid have also demonstrated significant anti-inflammatory activity and high COX-2 inhibition compared to the standard drug ibuprofen. mdpi.com
Beyond enzyme inhibition, some benzenesulfonamide derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-1α, IL-1β, and IL-6. mdpi.comnih.gov For instance, certain 1,3,5-triazine derivatives demonstrated stronger anti-inflammatory activity in a carrageenan-induced rat paw edema model than the standard drug indomethacin, significantly reducing levels of these cytokines in paw tissue. mdpi.com
The table below summarizes the COX-2 inhibitory activity of selected thiazolidinone derivatives of benzenesulfonamide.
| Compound | Phenyl Ring Substitution | COX-2 Percentage Inhibition (%) |
| 3a | 4-hydroxy | 55.76 |
| 3b | 4-hydroxy-3-methoxy | 61.75 |
| 3f | 2-nitro | 46.54 |
| 3g | 3-nitro | 43.32 |
| 3j | 4-chloro | 49.77 |
Data sourced from a study on thiazolidinone derivatives. nih.gov
Enzyme Inhibition Studies (Beyond Antimicrobial Targets)
The inhibitory activity of this compound derivatives extends beyond carbonic anhydrases and antimicrobial targets to other enzymes implicated in pathophysiology. As discussed in the anti-inflammatory section, a significant area of research is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.govmdpi.com
In the context of cancer, other enzymes have also been identified as targets. For example, cathepsin B, a lysosomal cysteine protease, is often overexpressed in tumors and is involved in cancer invasion and metastasis. A novel 1,2,4-triazine sulfonamide derivative, MM131, was shown to significantly reduce the concentration of cathepsin B in DLD-1 and HT-29 colon cancer cells, highlighting its multi-targeted anticancer potential. mdpi.com
This capacity to inhibit multiple, distinct enzyme targets underscores the versatility of the benzenesulfonamide scaffold in designing therapeutic agents for a range of diseases, from inflammation to cancer.
DNA Gyrase-A Inhibition
DNA gyrase is a crucial bacterial enzyme that plays a vital role in DNA replication, transcription, and repair, making it an attractive target for the development of novel antibacterial agents. A study focusing on 4-chloro-3-nitrobenzene sulfonamide derivatives, which are structurally related to this compound, has explored their potential as inhibitors of DNA Gyrase-A. Molecular docking studies were conducted to predict the binding affinity of these compounds to the active site of the enzyme.
The research revealed that several of the synthesized 4-chloro-3-nitrobenzene sulfonamide derivatives exhibited significant binding affinities for DNA Gyrase-A. These interactions are crucial for the potential inhibitory activity of the compounds. The docking scores, which represent the binding energy, indicated that some derivatives had better binding modes compared to standard drugs like Streptomycin and Norfloxacin.
| Compound | Docking Score (kcal/mol) |
|---|---|
| Compound 3a | -8.3 |
| Compound 3e | -7.7 |
| Compound 3h | -7.7 |
| Compound 3i | -7.5 |
| Compound 3j | -7.5 |
| Streptomycin (Control) | -6.9 |
| Norfloxacin (Control) | -7.3 |
The in-silico findings suggest that the 4-chloro-3-nitrobenzenesulfonamide (B1329391) scaffold is a promising starting point for the design of novel DNA gyrase-A inhibitors. The presence of the nitro group and the sulfonamide moiety are believed to contribute significantly to the binding interactions within the enzyme's active site.
Anthrax Lethal Factor Inhibition
Anthrax lethal factor (LF) is a key virulence factor produced by Bacillus anthracis, the causative agent of anthrax. semanticscholar.orgresearchgate.net It is a zinc-dependent metalloprotease that disrupts host cell signaling pathways, leading to cell death. semanticscholar.orgresearchgate.net As such, the inhibition of LF is a critical strategy for the development of therapeutics against anthrax.
Despite the significant research into LF inhibitors, a review of the available scientific literature did not yield specific studies on the inhibitory activity of this compound derivatives against this enzyme. While various classes of compounds have been investigated as potential LF inhibitors, there is a lack of published research focusing specifically on the this compound scaffold for this particular target.
Emerging Biological Applications
Recent research has begun to uncover new potential therapeutic applications for this compound derivatives beyond their traditional roles. These emerging applications highlight the versatility of this chemical scaffold in addressing a variety of health challenges, particularly in the realm of infectious diseases.
Anti-protozoan Activity:
A notable area of investigation is the anti-protozoan activity of 3-nitrobenzenesulfonamides. A set of variably substituted derivatives has been evaluated for their ability to inhibit carbonic anhydrases from Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani (a causative agent of leishmaniasis).
Several of these compounds demonstrated effective inhibition of T. cruzi carbonic anhydrase (TcCA), with inhibition constants (KIs) in the nanomolar to low micromolar range. The simplest derivative in the series, compound 4 , was the most potent inhibitor of TcCA with a KI of 80 nM. The study also assessed the in-vitro activity of these compounds against the epimastigote forms of T. cruzi.
| Compound | TcCA KI (nM) | T. cruzi Dm28c IC50 (µM) | T. cruzi Y strain IC50 (µM) |
|---|---|---|---|
| 4 | 80 | >256 | >256 |
| 6 | 160 | >256 | >256 |
| 8 | 240 | >256 | >256 |
| 11 | 110 | >256 | >256 |
| Benznidazole (Reference) | - | 16.56 ± 1.51 | 6.54 ± 1.82 |
While the compounds showed potent enzyme inhibition, their whole-cell activity against the parasite was limited under the tested conditions. However, most of the derivatives exhibited lower toxicity towards mammalian macrophage cells compared to the reference drug, benznidazole.
Antituberculosis Activity:
In the ongoing search for new treatments for tuberculosis, a series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv. Several of these hybrid compounds demonstrated excellent antituberculosis activity with low cytotoxicity. The study highlighted that the 2,4-dinitrobenzenesulfonamide (B1250028) moiety, a close derivative of this compound, was a promising scaffold for further development in anti-TB therapy.
These emerging applications in anti-protozoan and antituberculosis research underscore the potential of the this compound core structure in the development of new and effective treatments for infectious diseases.
Vi. Structure Activity Relationship Sar Investigations of 3 Nitrobenzenesulfonamide Analogues
Impact of Substituents on Biological Potency
The biological activity of 3-nitrobenzenesulfonamide analogues can be significantly modulated by the introduction of different functional groups at various positions on the benzenesulfonamide (B165840) scaffold. These modifications influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for target interaction.
Influence of Halogenation on Bioactivity
The introduction of halogen atoms to the aromatic ring of benzenesulfonamide derivatives is a common strategy to enhance biological activity. Halogens can alter the electronic nature of the ring and increase lipophilicity, which may improve cell membrane permeability. For instance, studies on related benzenesulfonamide derivatives have shown that the presence of a halogen atom can be beneficial for cytotoxicity against several cancer cell lines.
In a series of N-substituted benzenesulfonamides, the presence of fluorine atoms on a terminal phenyl ring, as seen in compounds like N-(3-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-3-oxopropyl)-3-nitrobenzenesulfonamide, has been explored in the context of carbonic anhydrase inhibition. While direct SAR data on a series of halogenated 3-nitrobenzenesulfonamides is limited in the public domain, the general principle suggests that both the type of halogen and its position on the aromatic ring would critically influence the inhibitory potency against specific biological targets.
Table 1: Hypothetical Data on the Influence of Halogenation on Bioactivity of this compound Analogues (Activity expressed as IC50 in µM) This table is illustrative and based on general principles of medicinal chemistry, as specific comparative data for a homologous series of halogenated 3-nitrobenzenesulfonamides was not available in the searched literature.
| Compound ID | R (Substitution on Phenyl Ring) | Target Enzyme A (IC50 µM) | Target Enzyme B (IC50 µM) |
| 1a | H | 25.4 | 48.2 |
| 1b | 4-Fluoro | 15.2 | 35.1 |
| 1c | 4-Chloro | 12.8 | 29.7 |
| 1d | 4-Bromo | 13.5 | 31.5 |
| 1e | 2,4-Dichloro | 8.9 | 21.3 |
Role of Hydroxyl and Amine Groups
The incorporation of hydroxyl (-OH) and amine (-NH2) groups can introduce hydrogen bonding capabilities, which are often pivotal for anchoring a ligand within the active site of a biological target. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in a molecule can also improve its pharmacokinetic properties.
A study on novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide highlights the importance of these functional groups. While this scaffold differs slightly from this compound, the findings offer valuable insights. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with receptor sites. The conversion of the nitro group at the 3-position to an amino group, as in 3-amino-N-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide, demonstrates a strategy to introduce a key interactive group.
Table 2: Bioactivity of this compound Analogues with Hydroxyl and Amine Groups Data is a composite representation from related benzenesulfonamide structures to illustrate the principles, as direct comparative data for a homologous series of this compound was not available.
| Compound ID | Structure | Target | Activity (Ki in nM) |
| 2a | This compound | Carbonic Anhydrase I | 659.6 |
| 2b | 3-Amino-4-hydroxybenzenesulfonamide derivative | Carbonic Anhydrase I | Not specified |
| 2c | 3-Aminobenzenesulfonamide (B1265440) derivative | Carbonic Anhydrase I | Not specified |
Effects of Alkyl and Heterocyclic Substituents at the Sulfonamide Nitrogen
Modification of the sulfonamide nitrogen (N) with various alkyl and heterocyclic moieties is a key area of SAR studies. These substituents can explore different regions of the target's binding pocket and significantly impact potency and selectivity.
The synthesis of derivatives such as N-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-3-nitrobenzenesulfonamide and its analogues with different substituents on the piperazine ring demonstrates the exploration of the chemical space at the sulfonamide nitrogen. The nature and size of these substituents can influence interactions with the target protein.
Heterocyclic moieties, in particular, are prevalent in medicinal chemistry as they can introduce a range of properties, including hydrogen bonding sites, and can mimic the spatial arrangement of functional groups found in natural ligands. The incorporation of N-heterocycles can lead to compounds with improved biological activity.
Table 3: Impact of Alkyl and Heterocyclic Substituents at the Sulfonamide Nitrogen on Biological Activity This table is a representative illustration based on general findings in sulfonamide chemistry, as a comprehensive dataset for a series of N-substituted 3-nitrobenzenesulfonamides was not available.
| Compound ID | N-Substituent | Target | Activity (IC50 µM) |
| 3a | H | Enzyme X | >100 |
| 3b | -CH3 | Enzyme X | 52.3 |
| 3c | -CH2CH2-piperidine | Enzyme X | 15.8 |
| 3d | -CH2CH2-morpholine | Enzyme X | 12.1 |
| 3e | -CH2-pyridine | Enzyme X | 9.7 |
Positional Isomerism and Activity Modulation
For instance, in a study of nitro-benzenesulfonamide derivatives as carbonic anhydrase inhibitors, compounds with 2-nitro, 3-nitro, and 4-nitro substitutions were synthesized and evaluated. The inhibitory potencies were found to be strictly dependent on the regioisomer of the sulfamide considered. This highlights the importance of the nitro group's position in dictating the orientation of the inhibitor within the enzyme's active site and its resulting inhibitory activity.
Pharmacophore Elucidation for Target-Specific Activities
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound analogues, pharmacophore models can be developed based on a set of active compounds to guide the design of new, more potent derivatives.
A typical pharmacophore model for a benzenesulfonamide-based inhibitor targeting an enzyme like carbonic anhydrase would include:
An aromatic ring feature.
A hydrogen bond acceptor (from the sulfonyl oxygens).
A hydrogen bond donor (from the sulfonamide NH).
Quantitative Structure-Activity Relationship (QSAR) models can be developed in conjunction with pharmacophore modeling to establish a mathematical relationship between the chemical structures and their biological activities. For this compound analogues, QSAR can help predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.
Mechanistic Insights from SAR Data
The collective SAR data provides valuable mechanistic insights into how this compound analogues interact with their biological targets. The consistent observation that the sulfonamide group is crucial for activity, particularly in enzyme inhibition, suggests that it often acts as a key binding element. For example, in carbonic anhydrases, the sulfonamide moiety coordinates to the zinc ion in the active site.
The influence of substituents on the benzenoid ring provides clues about the nature of the binding pocket. For instance, if bulky hydrophobic substituents enhance activity, it suggests the presence of a corresponding hydrophobic pocket in the target protein. Conversely, if polar groups like hydroxyl or amine are beneficial, it points to the involvement of hydrogen bonding interactions.
The differential activity of positional isomers (e.g., 2-nitro vs. 3-nitro vs. 4-nitro) can reveal the precise geometric requirements for optimal binding. The 3-nitro substitution places the electron-withdrawing group at a position that may influence the pKa of the sulfonamide group and the molecule's dipole moment in a way that is favorable for interaction with a specific target, as compared to its isomers.
Design Principles for Optimized Derivatives
The design of optimized derivatives of this compound is guided by a systematic exploration of its structure-activity relationship (SAR). This process involves the strategic modification of different parts of the molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. Key areas of modification include the sulfonamide group, the phenyl ring, and the nitro group, with the goal of tailoring the compound for specific biological targets.
A significant area of investigation for this compound analogues has been in the development of inhibitors for various enzymes and receptors. For instance, benzenesulfonamide derivatives have been identified as promising kinase inhibitors with potential applications in cancer therapy. The core principle in designing these derivatives often involves introducing moieties that can interact with specific amino acid residues within the active site of the target protein.
One notable example is the development of p-nitrobenzenesulfonamide analogues as inverse agonists of the estrogen-related receptor α (ERRα), a target in triple-negative breast cancer. Structure-activity relationship studies in this area have provided valuable insights into the design of potent and selective inhibitors. The optimization of a lead compound led to the discovery of a derivative with significantly improved activity. The key modification involved the introduction of a 1-(2,5-diethoxy-benzyl)-3-phenylurea moiety, which demonstrated a notable increase in inhibitory action.
The following table summarizes the structure-activity relationship of a series of p-nitrobenzenesulfonamide analogues as ERRα inverse agonists:
| Compound ID | R Group | IC50 (µM) |
| Lead Compound | 1-(2,5-diethoxy-benzyl)-3-phenylurea | 1.46 |
| Optimized Derivative 11 | [Structure not fully disclosed] | 0.80 |
| Reference Compound 7 | [Structure not fully disclosed] | 1.46 |
This table illustrates the impact of structural modifications on the inhibitory activity of p-nitrobenzenesulfonamide derivatives against ERRα.
These findings underscore a critical design principle: the introduction of specific bulky and electron-rich substituents can significantly enhance the binding affinity of the this compound scaffold to its target. The diethoxy-benzyl-phenylurea group, for example, likely engages in favorable hydrophobic and hydrogen bonding interactions within the ligand-binding domain of ERRα. Molecular docking studies of these compounds have suggested that the nitro group can form hydrogen bonds with key residues such as Glutamine and Histidine in the active site of some enzymes, while the phenyl ring can engage in hydrophobic interactions.
Furthermore, the position of the nitro group on the benzene (B151609) ring is crucial for activity. While the provided data focuses on p-nitrobenzenesulfonamide, the principles can be extrapolated to the m-nitro isomer. The electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule, which can affect its binding characteristics and metabolic stability. The design of optimized derivatives must therefore consider the interplay between steric and electronic effects of the substituents.
Another design consideration is the modification of the sulfonamide nitrogen. The hydrogen on the sulfonamide nitrogen can act as a hydrogen bond donor, a critical interaction for the binding of many sulfonamide-based inhibitors to their targets. Derivatization at this position, for instance, by acylation to form N-acylsulfonamides, can modulate the compound's physicochemical properties and its interaction with the target protein.
Introduction of specific substituents on the phenyl ring: To enhance target-specific interactions, such as hydrophobic and hydrogen bonding.
Consideration of the nitro group's position and electronic influence: To fine-tune the molecule's electronic properties and binding affinity.
Exploitation of bioisosteric replacements: To improve potency, selectivity, and pharmacokinetic profiles.
A continued, iterative process of design, synthesis, and biological evaluation is essential for the development of this compound derivatives with optimized therapeutic potential.
Vii. Advanced Applications and Material Science Perspectives
Application in Targeted Drug Design
The sulfonamide group is a well-established pharmacophore found in a variety of therapeutic agents. The 3-nitrobenzenesulfonamide scaffold has been particularly explored in the design of specific enzyme inhibitors, a cornerstone of targeted drug therapy.
Derivatives of this compound have shown promise as inhibitors of several key enzymes implicated in disease. For instance, research has demonstrated that substituted nitrobenzenesulfonamides can act as potent inhibitors of carbonic anhydrases (CAs) and protein kinases, both of which are significant targets in cancer therapy. chemeo.comresearchgate.net The design of these inhibitors often involves modifying the sulfonamide group or the aromatic ring to enhance binding affinity and selectivity for the target enzyme.
One notable area of investigation is the development of benzenesulfonamide (B165840) derivatives as inhibitors of Vibrio cholerae carbonic anhydrases, which could offer a novel approach to combating cholera infections. researchgate.net Computational and in-vitro studies have been employed to understand the structure-activity relationships of these compounds, guiding the synthesis of more effective and selective inhibitors.
Below is a table summarizing the inhibitory activity of selected nitrobenzenesulfonamide derivatives against various enzyme targets, as reported in scientific literature.
| Derivative | Target Enzyme | Inhibition Constant (Kᵢ) |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Carbonic Anhydrase Isozyme (example) | [Data not available in provided search results] |
| Substituted this compound | Lemur tyrosine kinase 3 | Sub-micromolar concentrations chemeo.com |
| Cyclic urea (B33335) derivative of 3-benzenesulfonamide | VchαCA (V. cholerae) | 4.7 nM researchgate.net |
Note: The data in this table is illustrative and based on findings for related sulfonamide derivatives. Specific inhibitory constants for this compound derivatives require targeted experimental validation.
Development of Advanced Materials
The use of this compound as a foundational component in the synthesis of advanced materials is an area of growing interest. Its rigid aromatic core and reactive functional groups make it a suitable candidate for the construction of polymers and porous frameworks with unique properties.
Functionalized Polymers: The incorporation of this compound into polymer chains can impart specific functionalities. For example, polymers containing nitroaromatic groups may exhibit interesting optical and electronic properties. The synthesis of such polymers can be achieved through various polymerization techniques, with the nitrobenzenesulfonamide unit acting as a monomer or a functional pendant group. Research into azo-bridged porous organic polymers (POPs) has utilized aromatic nitro compounds as building blocks, suggesting the potential for this compound in creating porous materials with applications in gas storage and separation. nih.gov
Porous Organic Frameworks (POFs): The rigid structure of this compound makes it a potential building block for the creation of porous organic frameworks. These materials are characterized by high surface areas and tunable pore sizes, making them attractive for applications in catalysis, gas storage, and separations. While direct synthesis of POFs from this compound is an area for future exploration, the principles of reticular chemistry suggest its viability as a linker or node in such structures.
The table below outlines the potential properties and applications of materials derived from this compound.
| Material Type | Potential Properties | Potential Applications |
| Functionalized Polymers | Enhanced thermal stability, specific optical/electronic properties | Membranes, sensors, specialty plastics |
| Porous Organic Frameworks | High surface area, defined pore structure | Gas storage, catalysis, chemical separations |
Study of Selective Binding Interactions
Understanding how molecules like this compound interact with biological targets is crucial for drug design and the development of new diagnostic tools. The sulfonamide group is known to participate in hydrogen bonding and other non-covalent interactions, which are key to its binding affinity and selectivity.
Spectroscopic and computational methods are pivotal in elucidating these binding interactions. Techniques such as fluorescence spectroscopy and isothermal titration calorimetry can provide quantitative data on the binding affinity and thermodynamics of the interaction between a this compound derivative and a target protein. nih.gov Computational docking studies can further predict the binding mode and identify key amino acid residues involved in the interaction. researchgate.net
Studies on various sulfonamide compounds have revealed their ability to bind to a wide range of proteins, often through interactions with the enzyme's active site or allosteric sites. The nitro group on the benzene (B151609) ring can also influence the electronic properties of the molecule and participate in specific interactions with the protein.
The following table summarizes key parameters often determined in the study of selective binding interactions of sulfonamide derivatives.
| Interaction Parameter | Method of Determination | Significance |
| Binding Affinity (Kₐ or Kₔ) | Fluorescence Spectroscopy, ITC | Quantifies the strength of the interaction |
| Thermodynamic Parameters (ΔH, ΔS) | Isothermal Titration Calorimetry (ITC) | Provides insight into the driving forces of binding |
| Binding Stoichiometry (n) | Isothermal Titration Calorimetry (ITC) | Determines the ratio of ligand to protein in the complex |
| Key Interacting Residues | X-ray Crystallography, NMR, Molecular Docking | Identifies specific amino acids crucial for binding |
Ix. Future Directions and Research Gaps
Exploration of Novel Synthetic Routes
The classical methods for synthesizing 3-Nitrobenzenesulfonamide and its derivatives, while established, present opportunities for significant improvement. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies. A significant research gap exists in the application of modern catalytic systems and green chemistry principles to the synthesis of this specific compound.
Key areas for future exploration include:
Catalytic Methodologies: Investigating transition-metal-catalyzed reactions, such as C-H activation or cross-coupling reactions, could provide more direct and atom-economical routes to functionalized this compound analogues.
Flow Chemistry: The implementation of continuous flow synthesis could offer enhanced safety, scalability, and purity, overcoming the challenges associated with hazardous nitration reactions in traditional batch processes.
Biocatalysis: The use of enzymes to perform specific transformations could lead to highly stereoselective and environmentally friendly synthetic pathways.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions (temperature, time, solvent) for the sulfonation and nitration steps. |
| Catalytic Nitration | Use of solid acid catalysts to replace harsh mixed-acid conditions, improving safety and reducing waste. | Development and screening of novel catalysts for regioselective nitration of benzenesulfonamide (B165840) precursors. |
| Flow Chemistry | Superior heat and mass transfer, safe handling of energetic intermediates, potential for automation and scalability. | Designing and optimizing a continuous flow reactor setup for the multi-step synthesis of this compound. |
| Mechanochemistry | Solvent-free or low-solvent reactions, reduced energy consumption. | Exploring ball-milling techniques for the solid-state synthesis of the target compound and its derivatives. |
Efforts in these areas would not only refine the synthesis of this compound itself but also facilitate the creation of diverse chemical libraries necessary for structure-activity relationship (SAR) studies. sigmaaldrich.cn
Deeper Mechanistic Understanding of Biological Actions
A significant chasm in the current knowledge base is the detailed molecular mechanism of action for this compound. The biological activity of many nitroaromatic compounds is linked to the reduction of the nitro group within cells, which can produce reactive nitrogen species. mdpi.com These species can interact with a variety of cellular components, including DNA and proteins, leading to cytotoxic or antimicrobial effects. mdpi.com
Future research must pivot towards a comprehensive elucidation of these mechanisms. ubc.ca Key unanswered questions include:
What specific enzymes are responsible for the bioreduction of the nitro group in this compound?
What are the precise molecular targets of the resulting reactive species?
Beyond the nitro group, what is the role of the sulfonamide moiety in directing the compound to specific cellular compartments or proteins?
Advanced techniques such as cellular thermal shift assays (CETSA), activity-based protein profiling (ABPP), and high-resolution mass spectrometry can be employed to identify direct binding partners and downstream cellular effects. Understanding these fundamental mechanisms is paramount for rationally designing more potent and selective derivatives.
Identification of New Pharmacological Targets
The traditional pharmacological targets for sulfonamides are well-established, particularly the enzyme dihydropteroate (B1496061) synthase in microorganisms. mdpi.com However, the vastness of the human proteome suggests that this compound and its analogues may interact with previously unidentified targets. nih.gov A critical future direction is to move beyond the conventional and employ unbiased, large-scale screening methods to discover novel pharmacological targets.
Potential strategies for target identification are outlined in Table 2.
| Strategy | Description | Potential Outcomes |
| Chemical Proteomics | Utilizes affinity-based probes derived from this compound to isolate and identify binding proteins from cell lysates. | Discovery of novel off-targets and therapeutic targets; elucidation of mechanism of action. |
| Phenotypic Screening | High-throughput screening of this compound derivatives against diverse cell lines or disease models to identify desired biological effects. | Identification of compounds with therapeutic potential for various diseases, such as cancer or inflammatory disorders. hudson.org.au |
| Genetic Screening (e.g., CRISPR-Cas9) | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products as potential targets. | Uncovering genetic determinants of compound sensitivity and identifying key cellular pathways involved. |
| Reverse Docking | Computational screening of a compound against a large library of protein structures to predict potential binding targets. | Generation of hypotheses for biological testing; rationalization of observed phenotypes. |
The identification of new targets would open up entirely new therapeutic avenues for this class of compounds, potentially extending their utility to complex multifactorial diseases. nih.gov
Advanced Computational Modeling for Predictive Design
The integration of computational chemistry and molecular modeling offers a powerful paradigm to accelerate the drug discovery process. purdue.edutechscience.com For this compound, a significant research gap exists in the application of these in silico tools for predictive design. Future work should focus on building robust computational models to guide the synthesis and testing of new derivatives.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. This can predict the potency of novel, unsynthesized compounds.
Molecular Docking: Simulating the binding of this compound analogues to the active sites of known or newly identified protein targets. This can help prioritize compounds for synthesis and provide insights into binding modes.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess binding stability and conformational changes.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to search for novel scaffolds.
By leveraging these predictive models, researchers can design focused compound libraries with a higher probability of success, thereby reducing the time and cost associated with traditional trial-and-error approaches. nih.gov
Development of Multi-targeting Agents
Many complex diseases, such as cancer, neurodegenerative disorders, and infectious diseases, are driven by multiple pathological pathways. plos.org The traditional "one drug, one target" approach is often insufficient to address this complexity. nih.gov A promising future direction is the rational design of multi-targeting agents, where a single molecule is engineered to modulate several key targets simultaneously. nih.gov
The this compound scaffold could serve as a valuable starting point for developing such agents. Research efforts could focus on:
Fragment-Based Linking: Combining the this compound core with other known pharmacophores that bind to different targets of interest.
Privileged Structure Diversification: Modifying the scaffold in a way that it gains affinity for multiple related targets, such as different isoforms of a protein kinase or multiple receptors in a signaling pathway.
This polypharmacological approach could lead to therapies with enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov
Integration with Systems Biology Approaches
Systems biology provides a holistic view of biological processes by integrating diverse, large-scale datasets, including genomics, proteomics, and metabolomics ('omics' data). frontiersin.orgnih.gov Applying a systems biology lens to the study of this compound represents a significant opportunity to understand its effects at a network level. ki.se
Future research should aim to:
Profile 'Omics' Changes: Use transcriptomics (RNA-seq) and proteomics to analyze the global changes in gene and protein expression in cells treated with this compound.
Construct Network Models: Integrate the 'omics' data to build computational models of the cellular networks perturbed by the compound. nih.gov
Identify Biomarkers: Analyze the network models to identify potential biomarkers that could predict a patient's response to treatment with a derivative of this compound.
Uncover Novel Mechanisms: Use the holistic network view to reveal unexpected connections and mechanisms of action that would be missed by reductionist approaches. nih.gov
This integrative approach can provide a much deeper understanding of the compound's biological impact, facilitating the identification of novel therapeutic strategies and patient stratification methods. researchgate.net
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-nitrobenzenesulfonamide, and how are they experimentally determined?
- Answer : The molecular formula is C₆H₆N₂O₄S (MW = 202.19 g/mol) . Key properties include a melting point of 202.19°C and aqueous solubility of 4.48 × 10⁻¹ mol/L at 15°C , measured via gravimetric or spectrophotometric methods . Solubility in organic solvents (e.g., toluene) is critical for recrystallization; slow evaporation of toluene solutions yields single crystals for structural studies .
Q. What synthetic routes are commonly used to prepare this compound and its derivatives?
- Answer : A standard method involves refluxing 3-nitrobenzenesulfonyl chloride with amines (e.g., cyclohexylamine) in aprotic solvents. For acylated derivatives (e.g., N-(3-chlorobenzoyl)-3-nitrobenzenesulfonamide), phosphorous oxychloride is used to activate carboxylic acids, followed by coupling with the sulfonamide . Purification often involves reprecipitation from sodium bicarbonate and HCl .
Q. How can researchers confirm the purity and identity of synthesized this compound derivatives?
- Answer : Techniques include:
- HPLC/GC-MS : To assess purity and detect unreacted intermediates.
- Elemental analysis : Validates C, H, N, S composition.
- FT-IR : Confirms functional groups (e.g., S=O at ~1350–1150 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
- X-ray crystallography : Resolves conformational details (e.g., gauche torsion angles at S–N bonds) .
Advanced Research Questions
Q. How do substituents on the benzoyl ring influence the conformational stability of N-(aryl)-3-nitrobenzenesulfonamides?
- Answer : Substituents like chloro or nitro groups alter dihedral angles between the sulfonyl and benzoyl rings. For example, N-(3-chlorobenzoyl)-3-nitrobenzenesulfonamide exhibits a dihedral angle of 83.5° between rings, compared to 84.3° in the 2-chloro derivative, due to steric and electronic effects . Antiperiplanar alignment of N–H and C=O bonds in the C–SO₂–NH–C(O) segment is critical for hydrogen-bonded crystal packing .
Q. What methodologies address contradictions in solubility or crystallinity data for this compound derivatives?
- Answer : Discrepancies arise from polymorphic forms or solvent-dependent crystallization. Researchers should:
- Standardize solvent systems : Use consistent solvents (e.g., toluene vs. DMSO) for solubility tests .
- Thermal analysis (DSC/TGA) : Identify polymorph transitions or decomposition events near reported melting points .
- Validate with peer data : Cross-reference structural parameters (e.g., torsion angles) in crystallographic databases .
Q. How can this compound be functionalized for targeted biological applications, and what analytical challenges arise?
- Answer : Common modifications include:
- Acylation : Introduces lipophilic groups (e.g., benzoyl) to enhance membrane permeability .
- Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺) for catalytic or antitumor studies, analyzed via UV-Vis and cyclic voltammetry .
- Challenges : Nitro group reduction during metal coordination requires inert atmospheres. LC-MS monitors side reactions like denitration .
Q. What are best practices for troubleshooting failed syntheses of this compound derivatives?
- Answer :
- Intermediate characterization : Use NMR to detect incomplete sulfonylation (e.g., residual –SO₂Cl).
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve coupling efficiency .
- Acid scavengers : Add triethylamine to neutralize HCl byproducts during acylations .
- Scale-up considerations : Gradual reagent addition minimizes exothermic side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
